Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate
Overview
Description
Molecular Structure Analysis
The molecular formula of Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate is C11H13F3N2O2 . The InChI code is 1S/C11H13F3N2O2/c1-10(2,3)19-9(18)17-7-4-6(11(13,14)15)5-16-8(7)12/h4-5H,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis
Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate is a solid at room temperature . It has a molecular weight of 262.23 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Process Development
A practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was developed as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This synthesis involved an efficient one-pot, two-step telescoped sequence starting from readily available materials, showcasing the compound's relevance in process development and pharmaceutical manufacturing (Li et al., 2012).
Antimalarial Activity
In the context of antimalarial drug development, a derivative of this compound, JPC-3210, showed superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines. This illustrates the compound's potential in medicinal chemistry, specifically in the treatment and prevention of malaria (Chavchich et al., 2016).
Synthetic Chemistry
The compound plays a role in synthetic chemistry, demonstrated in a study for the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. This highlights its use in the creation of novel chemical structures and its importance in chemical research (Martins et al., 2012).
Molecular and Crystal Structure Analysis
The compound is also significant in the study of molecular and crystal structures. For example, crystals of a related compound, tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, were obtained and analyzed to understand the orientation of the carbamate and amide, which has implications for molecular design (Baillargeon et al., 2014).
Photophysical and Electro-Luminescent Properties
The impact of the tert-butyl unit on the photodeactivation pathways of certain Pt[O^N^C^N] complexes was explored. This research is crucial for understanding the radiative and non-radiative decay processes in materials science, particularly in the development of efficient OLEDs (Luo et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)pyridin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-7-5-4-6-15-8(7)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOKDVJEDILFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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